Butamirate-d5 Citrate

Übersicht

Beschreibung

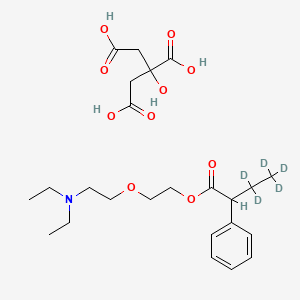

Butamirate-d5 Citrate is a labeled compound used primarily in scientific research. It is a deuterated form of Butamirate Citrate, which is a non-opioid central cough suppressant. The molecular formula of this compound is C24H32D5NO10, and it has a molecular weight of 504.58 . This compound is often utilized in proteomics research and other biochemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butamirate-d5 Citrate involves the incorporation of deuterium atoms into the Butamirate Citrate molecule. This process typically requires the use of deuterated reagents and solvents. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using deuterated compounds. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications. The production methods are designed to be scalable and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

Butamirate-d5 Citrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of acidic or basic conditions to break down the compound into its constituent parts.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield Butamirate and citric acid .

Wissenschaftliche Forschungsanwendungen

Butamirate-d5 Citrate is widely used in scientific research due to its labeled nature. Some of its applications include:

Proteomics Research: Used as a standard in mass spectrometry to study protein interactions and functions.

Pharmacokinetics: Helps in understanding the absorption, distribution

Biologische Aktivität

Butamirate-d5 citrate is a modified form of butamirate citrate, a centrally acting antitussive agent widely used for the treatment of cough. This article explores its biological activity, pharmacological properties, clinical efficacy, and safety profile, supported by research findings and data tables.

Overview of this compound

Butamirate citrate has been utilized in clinical settings since 1965 and is known for its effectiveness in suppressing cough without the addictive properties associated with opioid medications. Its mechanism involves acting on the cough center in the brainstem, leading to a reduction in cough reflex sensitivity.

Pharmacological Properties

Mechanism of Action

- This compound acts centrally to inhibit the cough reflex by targeting specific receptors in the medullary cough center.

- It possesses non-specific anticholinergic and bronchospasmolytic effects, which help alleviate airway resistance and improve respiratory function .

Pharmacokinetics

- Rapid absorption occurs following oral administration, with peak plasma levels typically reached within 30 minutes to 1 hour.

- The compound is extensively bound to plasma proteins (approximately 95%), contributing to its long elimination half-life .

- Notably, butamirate citrate is metabolized into two primary metabolites: 2-phenylbutyric acid and diethylamino-ethoxyethanol, both exhibiting antitussive properties .

Clinical Efficacy

A variety of studies have assessed the efficacy of this compound in managing cough:

- Comparative Studies

- A randomized controlled trial compared butamirate citrate with clobutinol syrup in patients with chronic cough. Results indicated significant improvements in cough severity and frequency for both treatments, with butamirate showing superior effects in patients suffering from carcinoma-related cough (p = 0.026) .

- Dose-Response Studies

Table 1: Efficacy Comparison of Butamirate Citrate and Dextromethorphan

| Treatment | AUC(0,12 h) (log10 C5) | P Value |

|---|---|---|

| Dextromethorphan 30 mg | 21.45 | 0.011 |

| Butamirate 22.5 mg | 19.83 | 0.171 |

| Butamirate 45 mg | 21.23 | 0.095 |

| Butamirate 67.5 mg | 21.27 | 0.322 |

| Butamirate 90 mg | 21.23 | 0.265 |

| Placebo | 20.18 | - |

Table 2: Pharmacokinetic Parameters of Metabolites

| Dose (mg) | AUC(0,6 h) (ng/ml/h) | AUC(0,12 h) (ng/ml/h) |

|---|---|---|

| Butamirate 22.5 mg | 4,254.79 (687.64) | 8,404.29 (1,365.97) |

| Butamirate 45 mg | 7,902.82 (977.51) | 15,043.96 (1,950.31) |

| Butamirate 67.5 mg | 12,076.52 (2,952.57) | 23,308.60 (6,188.30) |

| Butamirate 90 mg | 15,533.35 (2,814.09) | 30,379.57 (5,652.38) |

Safety Profile

This compound is generally well-tolerated among patients; however, some side effects have been reported:

Eigenschaften

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKMHUAWFDGPTF-UHBAQTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675734 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215650-08-0 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.